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Compound of Interest

Compound Name: 1,4-Octadiene

Cat. No.: B1583894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
Octadiene, a diolefin of interest in organic synthesis and materials science. This document
details available and predicted spectroscopic data, including Nuclear Magnetic Resonance
(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized
experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 1,4-
Octadiene, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental NMR data for 1,4-Octadiene, the following
tables present predicted *H and 3C NMR chemical shifts. These predictions are based on
established principles of NMR spectroscopy and typical chemical shift ranges for similar olefinic
and aliphatic structures.

Table 1: Predicted 'H NMR Data for 1,4-Octadiene
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Chemical Shift (5, o Coupling Constant
Protons Multiplicity
ppm) (3, Hz)
J=10.2 (cis), 17.1
H1, H1' ~49-51 ddt
(trans), 1.5 (gem)
J=10.2 (cis), 17.1
H2 ~5.7-5.9 ddt N
(trans), 6.7 (vicinal)
H3, H3' ~2.7-2.9 m
H4, H5 ~5.3-55 m
H6, H6' ~2.0-22 m
H7, HT' ~1.3-15 m
H8 ~0.9 t J=74

Table 2: Predicted 3C NMR Data for 1,4-Octadiene

Carbon Atom Chemical Shift (6, ppm)
C1 ~114

Cc2 ~138

C3 ~35

C4 ~129

C5 ~130

C6 ~29

Cc7 ~23

C8 ~14

Infrared (IR) Spectroscopy

The infrared spectrum of 1,4-Octadiene exhibits characteristic absorption bands corresponding
to its alkene and alkane functionalities. The data presented is sourced from the NIST/EPA Gas-
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Phase Infrared Database.[1]

Table 3: Key IR Absorption Bands for 1,4-Octadiene

Wavenumber (cm~12) Intensity Assignment

~3080 Medium =C-H stretch (vinyl group)
~3010 Medium =C-H stretch (internal alkene)
~2960 Strong C-H stretch (aliphatic CHs)
~2930 Strong C-H stretch (aliphatic CH2)
~2870 Strong C-H stretch (aliphatic CHs)
~1640 Medium C=C stretch (vinyl group)
~1655 Medium, weak C=C stretch (internal alkene)
~990, ~910 Strong =C-H bend (out-of-plane, vinyl)
965 Strong =C-H bend (out-of-plane, trans

internal alkene)

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1,4-Octadiene provides valuable information about

its molecular weight and fragmentation pattern. The data is sourced from the NIST Mass

Spectrometry Data Center.[2]

Table 4: Major Mass Spectral Peaks for 1,4-Octadiene
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miz Relative Intensity (%) Possible Fragment lon
110 15 [CsH14]* (Molecular lon)
81 45 [CeHo]*

67 100 [CsH7]* (Base Peak)

55 60 [CaH7]*

a1 85 [CsHs]*

29 30 [C2Hs]*

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic
analysis of 1,4-Octadiene. These protocols are based on standard techniques for the analysis
of liquid-phase organic compounds.

NMR Spectroscopy

Sample Preparation:

o Asample of 1,4-Octadiene (typically 5-25 mg) is dissolved in a deuterated solvent (e.g.,
CDCls, CsDe) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

o A small amount of an internal standard, such as tetramethylsilane (TMS), is added for
chemical shift referencing (6 = 0.00 ppm).

Instrumentation and Data Acquisition:

e 'H NMR: A high-field NMR spectrometer (e.g., 300-600 MHz) is used. A standard one-
dimensional proton pulse sequence is employed. Key parameters include a sufficient number
of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected
chemical shift range (e.g., 0-12 ppm), and a relaxation delay to ensure quantitative
integration.

e 13C NMR: The same instrument is used. A proton-decoupled 13C experiment is typically
performed to simplify the spectrum to single lines for each unique carbon atom. A wider
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spectral width (e.g., 0-220 ppm) is required.

Infrared (IR) Spectroscopy

Sample Preparation:

e Neat Liquid: A drop of neat 1,4-Octadiene is placed between two salt plates (e.g., NaCl or
KBr) to form a thin liquid film.

» Solution: Alternatively, a dilute solution of the compound in a suitable solvent (e.g., CCla,
CSz2) can be prepared and placed in a liquid IR cell.

Instrumentation and Data Acquisition:

A Fourier-Transform Infrared (FTIR) spectrometer is used.

A background spectrum of the empty sample holder (or the solvent-filled cell) is recorded.

The prepared sample is placed in the spectrometer, and the spectrum is acquired over a
typical range of 4000-400 cm~1.

The final spectrum is presented as percent transmittance or absorbance versus wavenumber
(cm™1).

Mass Spectrometry

Sample Introduction and lonization:

e For volatile compounds like 1,4-Octadiene, Gas Chromatography-Mass Spectrometry (GC-
MS) is a common method. The sample is injected into a gas chromatograph, where it is
vaporized and separated from any impurities on a capillary column.

e The separated compound then enters the ion source of the mass spectrometer.

» Electron lonization (El) is a standard method where the molecules are bombarded with a
high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:
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¢ The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

+ A detector measures the abundance of each ion, and the data is plotted as relative intensity
versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
an organic compound such as 1,4-Octadiene.
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A generalized workflow for the spectroscopic analysis of 1,4-Octadiene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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